N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide
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Overview
Description
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide typically involves the coupling of an indole derivative with a benzamide derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be coupled with a benzamide derivative using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include oxindole derivatives, dihydroindole derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar structural features.
Benzamide, N-[2-(1H-indol-3-yl)ethyl]-N-methyl-2-(methylamino)-: A related compound with a different substitution pattern on the indole ring.
Uniqueness
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H23N3O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C21H23N3O2/c1-3-20(25)24-17-7-5-15(6-8-17)21(26)22-11-10-16-13-23-19-9-4-14(2)12-18(16)19/h4-9,12-13,23H,3,10-11H2,1-2H3,(H,22,26)(H,24,25) |
InChI Key |
GRIVSTZNMAMUOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C |
Origin of Product |
United States |
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